BDP TMR NHS ester

Vue d'ensemble

Description

This compound is widely used in biological experiments to observe and analyze cell structures, track biomolecules, evaluate cell functions, distinguish cell types, detect biomolecules, study tissue pathology, and monitor microorganisms . It is also employed in traditional fields such as textile dyeing and emerging fields like functional textile processing, food pigments, and dye-sensitized solar cells .

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

BDP TMR NHS ester is synthesized through a series of chemical reactions involving borondipyrromethene (BDP) and tetramethylrhodamine (TMR). The synthesis typically involves the following steps:

Formation of BDP Core: The BDP core is synthesized by reacting pyrrole with a boron-containing compound under controlled conditions.

Attachment of TMR: The TMR moiety is attached to the BDP core through a series of coupling reactions.

Formation of NHS Ester: The final step involves the reaction of the BDP-TMR compound with N-hydroxysuccinimide (NHS) to form the NHS ester.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:

Bulk Synthesis: Large quantities of pyrrole and boron-containing compounds are reacted to form the BDP core.

Coupling Reactions: The TMR moiety is attached to the BDP core using automated reactors to ensure consistency and efficiency.

NHS Ester Formation: The final product is obtained by reacting the BDP-TMR compound with NHS under controlled conditions to form the NHS ester.

Analyse Des Réactions Chimiques

Types of Reactions

BDP TMR NHS ester undergoes several types of chemical reactions, including:

Substitution Reactions: The NHS ester group reacts specifically and efficiently with primary amines, such as the side chain of lysine residues or aminosilane-coated surfaces, to form a covalent bond.

Fluorescence Reactions: The compound exhibits fluorescence properties, making it useful in various fluorescence-based assays.

Common Reagents and Conditions

Primary Amines: The NHS ester reacts with primary amines under neutral or slightly basic conditions to form stable amide bonds.

Major Products Formed

The major product formed from the reaction of this compound with primary amines is a covalently bonded amide compound, which retains the fluorescent properties of the original dye .

Applications De Recherche Scientifique

BDP TMR NHS ester has a wide range of scientific research applications, including:

Mécanisme D'action

BDP TMR NHS ester exerts its effects through the following mechanisms:

Comparaison Avec Des Composés Similaires

BDP TMR NHS ester is compared with other similar compounds, such as:

BODIPY TMR: This compound is an analog of BODIPY TMR but is much brighter and has a longer excitation state lifetime.

TAMRA: This compound is brighter than TAMRA and has a longer excitation state lifetime.

List of Similar Compounds

- BODIPY TMR

- TAMRA

- BDP FL hydrazide

- BDP R6G amine

- BDP 630/650 maleimide

This compound stands out due to its superior brightness and longer excitation state lifetime, making it a preferred choice for various fluorescence-based applications .

Activité Biologique

BDP TMR NHS ester, a borondipyrromethene dye, is an amine-reactive compound primarily utilized for labeling proteins, peptides, and other molecules with amino groups. This compound is recognized for its high fluorescence intensity and stability, making it a valuable tool in various biological assays and imaging applications.

- Chemical Formula : CHBFNO

- CAS Number : 485397-12-4

- Molecular Weight : 495.28 g/mol

- Purity : ≥95% (by ^1H NMR and HPLC-MS)

- Solubility : Soluble in common organic solvents such as DMF, DMSO, DCM, and acetone.

- Absorption/Emission : Excitation at 545 nm and emission at 570 nm with a quantum yield of 0.95 .

Biological Applications

This compound is predominantly used in fluorescence-based assays due to its superior brightness compared to traditional dyes like TAMRA. Its long excited-state lifetime facilitates enhanced fluorescence anisotropy measurements, which are crucial for high-throughput binding assays. The compound's ability to react with amines allows for versatile applications in protein labeling and cellular imaging.

Key Applications:

- Fluorescence Anisotropy Measurements : Useful in studying molecular interactions and binding kinetics.

- High-Throughput Screening : Effective in drug discovery processes where binding affinities need to be assessed rapidly.

- Cellular Imaging : Enhances visualization of cellular components in various biological studies.

Study 1: Fluorescence Polarization Assays

A study demonstrated the effectiveness of this compound in fluorescence polarization assays. The researchers utilized the dye to label a peptide that specifically binds to a target protein. The results indicated that the use of BDP TMR provided a significantly higher signal-to-noise ratio compared to TAMRA-labeled peptides, thus improving assay sensitivity .

Study 2: Protein Labeling Efficiency

In another investigation, the labeling efficiency of this compound was compared with other fluorescent dyes. The study found that BDP TMR exhibited superior labeling efficiency when conjugated to antibodies, resulting in enhanced detection capabilities in immunofluorescence applications. The researchers reported a consistent increase in fluorescence intensity, which correlated with higher antigen detection rates .

Data Table: Comparative Analysis of Fluorescent Dyes

| Dye Type | Excitation (nm) | Emission (nm) | Quantum Yield | Labeling Efficiency | Application Area |

|---|---|---|---|---|---|

| This compound | 545 | 570 | 0.95 | High | Protein labeling, imaging |

| TAMRA | 543 | 576 | ~0.40 | Moderate | Protein labeling |

| Cy3 | 550 | 570 | ~0.85 | High | Nucleic acid labeling |

Propriétés

IUPAC Name |

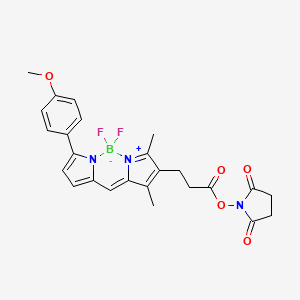

(2,5-dioxopyrrolidin-1-yl) 3-[2,2-difluoro-12-(4-methoxyphenyl)-4,6-dimethyl-1-aza-3-azonia-2-boranuidatricyclo[7.3.0.03,7]dodeca-3,5,7,9,11-pentaen-5-yl]propanoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C25H24BF2N3O5/c1-15-20(9-13-25(34)36-31-23(32)11-12-24(31)33)16(2)29-22(15)14-18-6-10-21(30(18)26(29,27)28)17-4-7-19(35-3)8-5-17/h4-8,10,14H,9,11-13H2,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XMAZILQWJQABLQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

[B-]1(N2C(=CC=C2C3=CC=C(C=C3)OC)C=C4[N+]1=C(C(=C4C)CCC(=O)ON5C(=O)CCC5=O)C)(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C25H24BF2N3O5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

495.3 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.